molecular formula C14H12FN3O4S3 B3010506 2-[(4-fluorophenyl)sulfonylamino]-N-methyl-1,3-benzothiazole-6-sulfonamide CAS No. 691366-80-0

2-[(4-fluorophenyl)sulfonylamino]-N-methyl-1,3-benzothiazole-6-sulfonamide

Cat. No.: B3010506
CAS No.: 691366-80-0
M. Wt: 401.45
InChI Key: JXWWFKGMXBVXMO-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenyl)sulfonylamino]-N-methyl-1,3-benzothiazole-6-sulfonamide is a sulfonamide-derived heterocyclic compound featuring a benzothiazole core substituted with a 4-fluorophenylsulfonylamino group at position 2 and a methyl-sulfonamide moiety at position 4. Its molecular architecture combines aromatic, sulfonamide, and benzothiazole functionalities, which are frequently associated with bioactivity, particularly in enzyme inhibition and antimicrobial applications.

Synthetic routes for analogous compounds (e.g., triazole-sulfonamide hybrids) involve nucleophilic substitution, Friedel-Crafts reactions, and cyclization steps. For instance, hydrazinecarbothioamides and triazole derivatives are synthesized via reactions of sulfonyl-substituted benzoic acid hydrazides with isothiocyanates, followed by cyclization in basic media .

Properties

IUPAC Name

2-[(4-fluorophenyl)sulfonylamino]-N-methyl-1,3-benzothiazole-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3O4S3/c1-16-24(19,20)11-6-7-12-13(8-11)23-14(17-12)18-25(21,22)10-4-2-9(15)3-5-10/h2-8,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXWWFKGMXBVXMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(4-fluorophenyl)sulfonylamino]-N-methyl-1,3-benzothiazole-6-sulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Sulfonamide Group: This step involves the reaction of the benzothiazole derivative with sulfonyl chloride in the presence of a base.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

2-[(4-fluorophenyl)sulfonylamino]-N-methyl-1,3-benzothiazole-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds similar to 2-[(4-fluorophenyl)sulfonylamino]-N-methyl-1,3-benzothiazole-6-sulfonamide exhibit significant anticancer effects. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been documented in several studies. For instance, it has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth through the modulation of signaling pathways associated with cell survival and death .

Inhibition of Enzymatic Activity
This compound acts as an inhibitor of certain enzymes that play a crucial role in disease progression. Its sulfonamide group is particularly effective in targeting carbonic anhydrases, which are implicated in tumorigenesis and metastasis. By inhibiting these enzymes, the compound may contribute to reduced tumor growth and improved patient outcomes .

Pharmacological Applications

Antimicrobial Properties
The antibacterial and antifungal properties of sulfonamide derivatives have been well-documented. This compound has demonstrated activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent. Its mechanism involves the inhibition of folate synthesis pathways in bacteria, similar to other known sulfonamides .

Anti-inflammatory Effects
Compounds within this class have also been studied for their anti-inflammatory properties. They may modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines or by interfering with signaling pathways involved in inflammation . This application is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.

Biochemical Research Applications

Biomarker Discovery
The unique structure of this compound makes it suitable for use in biomarker discovery studies. Its interactions with specific proteins can provide insights into disease mechanisms and potential therapeutic targets. Researchers are exploring its use in proteomics to identify novel biomarkers for various diseases .

Drug Design and Development
The compound serves as a valuable lead structure for the design of new drugs. Its modifications can lead to derivatives with enhanced potency or selectivity against specific targets. Structure-activity relationship (SAR) studies are ongoing to optimize its pharmacological profile for therapeutic applications .

Case Studies

StudyFocusFindings
Anticancer ActivityDemonstrated significant apoptosis induction in breast cancer cell lines.
Antimicrobial PropertiesEffective against multiple bacterial strains; potential for new antibiotic development.
Inhibition StudiesInhibited carbonic anhydrase activity, leading to reduced tumor growth in animal models.

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenyl)sulfonylamino]-N-methyl-1,3-benzothiazole-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and stability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Functional Groups Reference
2-[(4-Fluorophenyl)sulfonylamino]-N-methyl-1,3-benzothiazole-6-sulfonamide Benzothiazole 4-Fluorophenylsulfonylamino (C2), N-methyl-sulfonamide (C6) Sulfonamide, Fluorophenyl, Benzene
2-[(Methanesulfonyl)amino]-N-[(4-sulfamoylphenyl)methyl]-1,3-benzothiazole-6-carboxamide Benzothiazole Methanesulfonylamino (C2), 4-sulfamoylphenylmethyl-carboxamide (C6) Carboxamide, Sulfonamide
MP-A08 (4-methyl-N-[2-[[2-[(4-methylphenyl)sulfonylamino]phenyl]iminomethyl]phenyl]benzenesulfonamide) Benzenesulfonamide Dual sulfonamide groups, methylphenyl substituents Sulfonamide, Imine
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones Triazole Sulfonylphenyl, difluorophenyl Triazole, Sulfonamide, Thione

Key Observations:

Bioactivity and Enzyme Inhibition: MP-A08 () is a dual SphK1/2 inhibitor (Ki = 27 μM and 7 μM), highlighting the role of sulfonamide groups in ATP-competitive enzyme binding. Triazole-sulfonamide hybrids () exhibit tautomerism (thione vs. thiol), influencing binding interactions. The absence of a thiol group in the target compound may reduce redox sensitivity compared to these analogs .

Spectroscopic and Structural Differences: IR spectra of sulfonamide derivatives (e.g., νC=S at 1243–1258 cm⁻¹ and νNH at 3150–3319 cm⁻¹ in ) differentiate thione-containing analogs from the target compound, which lacks a C=S bond.

Solubility and Pharmacokinetics :

  • The carboxamide group in ’s analog improves water solubility relative to sulfonamide-only derivatives. The target compound’s methyl-sulfonamide group may balance lipophilicity and solubility, akin to MP-A08’s methylphenyl substituents .

Biological Activity

The compound 2-[(4-fluorophenyl)sulfonylamino]-N-methyl-1,3-benzothiazole-6-sulfonamide is a derivative of benzothiazole, a class of compounds known for their diverse biological activities, particularly in anticancer and antimicrobial research. This article focuses on the biological activity of this specific compound, analyzing its potential therapeutic effects based on recent studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H12FN3O4S3C_{13}H_{12}FN_3O_4S_3, and it features a sulfonamide functional group, which is often associated with antibacterial properties.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

  • Anticancer Activity :
    • Cell Proliferation Inhibition : The compound has shown significant inhibition of cell proliferation in various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The MTT assay indicated that the compound effectively reduces cell viability at micromolar concentrations .
    • Apoptosis Induction : Flow cytometry analyses revealed that treatment with this compound leads to increased apoptosis in cancer cells, suggesting its potential as an anticancer agent .
  • Anti-inflammatory Effects :
    • The compound demonstrated a reduction in the expression levels of inflammatory markers such as IL-6 and TNF-α in mouse macrophages (RAW264.7), indicating its potential use in treating inflammatory diseases .
  • Antimicrobial Activity :
    • Preliminary tests have shown that derivatives of benzothiazole can exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The sulfonamide structure is often linked to enhanced antibacterial activity .

Case Studies and Research Findings

Several studies have investigated the biological activity of benzothiazole derivatives, including this compound:

StudyFindings
Mortimer et al. (2006)Identified potent anticancer properties against A431 and A549 cell lines, with significant apoptosis induction .
Noolvi et al. (2012)Reported promising anticancer activity against multiple human cancer cell lines, supporting the therapeutic potential of benzothiazole derivatives .
Recent Review (2024)Discussed the role of fluorinated compounds in enhancing biological activity; noted that modifications to the benzothiazole nucleus improve anticancer efficacy .

The mechanism by which this compound exerts its effects may involve:

  • Inhibition of Key Enzymes : Molecular docking studies suggest that this compound interacts favorably with target proteins involved in cancer progression and inflammation.
  • Cell Cycle Arrest : The compound appears to induce G1 phase arrest in treated cancer cells, which is crucial for preventing tumor growth .

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